N-ethyl-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide
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Description
N-ethyl-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide is a useful research compound. Its molecular formula is C13H25N3O2S and its molecular weight is 287.42. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structure Elucidation
N-ethyl-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide and its derivatives have been widely explored in the realm of chemical synthesis and structural analysis. Notably, the molecule has been involved in reactions yielding a variety of cyclic derivatives, such as N-substituted 2-acelmethylidene-1,3-thiazolidin-4-ones, highlighting its potential in the creation of novel compounds with diverse structures (Jagodziński et al., 2000). Additionally, the compound's involvement in the synthesis of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline indicates its importance in the synthesis of complex molecular structures (Zaki et al., 2014).
Biomedical Applications
In the realm of biomedical research, compounds containing the this compound structure have shown potential as anticancer agents. For instance, derivatives of this compound have demonstrated significant inhibitory activity against cancer cell lines, indicating their potential as therapeutic agents (Lu et al., 2021). Additionally, research on compounds like N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, which are structurally related, has highlighted their promising anticancer properties, further supporting the relevance of these compounds in medical research (Horishny et al., 2020).
Drug-Nucleic Acid Interactions
The compound's derivatives have been noted for their interaction with nucleic acids, suggesting their utility in studying drug-DNA interactions. Research has delved into the binding of acridine derivatives with DNA, exploring their potential in therapeutic applications and shedding light on the intricate interactions between drugs and genetic material (Shukla & Tiwari, 2009).
Corrosion Inhibition
In the field of materials science, certain derivatives of this compound have been studied for their corrosion inhibitory effects on metals, demonstrating the compound's versatility and potential in industrial applications (Nnaji et al., 2017).
Properties
IUPAC Name |
N-ethyl-3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2S/c1-2-14-13(17)16-4-3-9-19-11-12(16)10-15-5-7-18-8-6-15/h12H,2-11H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPKJGQDCYWTJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCSCC1CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.